
2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar acetamide derivatives typically involves multi-component reactions, employing various catalysts and conditions to achieve the desired product. For instance, Raju et al. (2022) demonstrated a one-pot three-component synthesis method using 2-naphthol, aldehydes, and amides, highlighting the method's efficiency and environmental friendliness due to good yields, straightforward protocol, and mild reaction conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Molecular Structure Analysis
Characterization of acetamide derivatives often involves a combination of elemental analysis, IR, 1H NMR, and other spectroscopic methods to confirm the molecular structure. Yang Man-li (2008) synthesized novel acetamide compounds and used these techniques for identification, demonstrating the importance of these analytical methods in understanding the compound's molecular framework (Yang Man-li, 2008).
Chemical Reactions and Properties
Acetamide derivatives can undergo various chemical reactions, reflecting their reactivity and potential for further modification. Sayahi et al. (2015) explored the multi-component synthesis of bifurans and thiophen-2-ylfurans, showcasing the compound's versatility in forming structurally complex molecules (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application. The crystal structure, for instance, can be determined using X-ray diffraction, providing insights into the compound's solid-state arrangement and potential interactions (霍静倩, 马刘勇, 张哲, 范志金, 张金林, Beryozkina, & Bakulev, 2016).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, stability under various conditions, and potential for chemical modifications, is essential for determining the compound's applications. Studies like those by Mo et al. (2015), which investigate the electrochemical properties of polymerized derivatives, contribute to our knowledge of these compounds' behaviors and potential utility in technological applications (Mo, Zhou, Ma, & Xu, 2015).
Wissenschaftliche Forschungsanwendungen
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
2-(2-Fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is relevant in the study of heteroaromatic decarboxylative Claisen rearrangement reactions. Furan-2-ylmethyl and thien-2-ylmethyl acetates undergo rearrangement to yield disubstituted heteroaromatic products, showcasing the compound's potential in synthetic organic chemistry (Craig et al., 2005).
Synthesis and Characterization
The compound is also significant in the synthesis and characterization of novel acetamides, where variations like the 2-(4-cyano-3-fluoro-phenoxy) variant have been synthesized and analyzed for their structural properties (Yang Man-li, 2008).
Histamine 2(H2) Receptor Antagonism and Gastroprotective Activity
It's also involved in the synthesis of compounds for histamine H2 receptor antagonistic activity and gastroprotective action. Compounds with a similar structure showed promising results in gastric anti-secretory and gastroprotective activities (Hirakawa et al., 1998).
Facilitated Synthesis of Derivatives
The compound plays a role in the facilitated synthesis of derivatives, like the N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, through environmentally friendly and efficient methods (Raju et al., 2022).
Photoreactions in Solvents
Research on photoreactions of related compounds in different solvents, such as flutamide, provides insights into the behavior of these compounds under UV light exposure in various solvent environments (Watanabe et al., 2015).
Chemoselective Acetylation
The compound is relevant in studies of chemoselective acetylation, like the synthesis of N-(2-Hydroxyphenyl)acetamide, which is an intermediate for antimalarial drugs. This showcases its potential in pharmaceutical applications (Magadum & Yadav, 2018).
Positron Emitter Labeled Ligands
It's used in synthesizing positron-emitter labeled ligands for peripheral benzodiazepine receptors, indicating its use in neuroscientific research and imaging (Zhang et al., 2003).
Aza-Piancatelli Rearrangement
In the field of organic synthesis, it's involved in the aza-Piancatelli rearrangement, aiding in the synthesis of heterocyclic compounds like 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012).
Anticonvulsant Activities
The compound is studied for its potential anticonvulsant activities, especially in derivatives with a heteroaromatic group, which have shown promising results in seizure protection tests (Kohn et al., 1993).
Flavouring Group Evaluation
The compound has also been evaluated for its use as a flavoring substance in food, with studies focusing on its safety and potential effects when used in certain food categories (Younes et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-16-5-1-2-6-17(16)23-13-18(21)20(10-14-7-8-22-12-14)11-15-4-3-9-24-15/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGMJDWFGOCCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Diethylamino)phenyl]methanol](/img/structure/B2482310.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482314.png)
![N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482315.png)
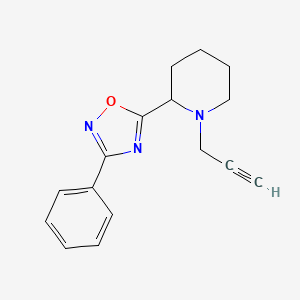
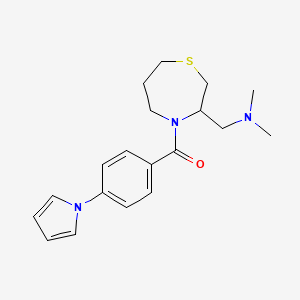
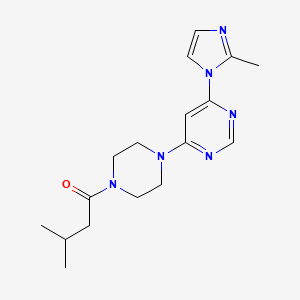
![3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2482322.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2482323.png)
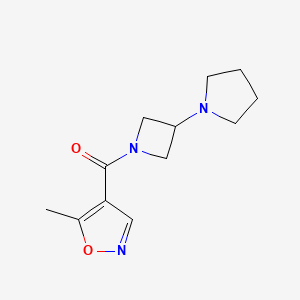
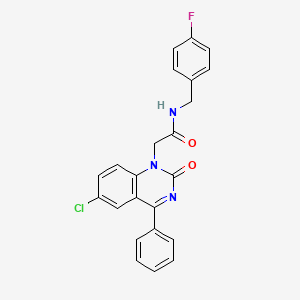

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2482332.png)